REACTION_SMILES
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[CH3:30][OH:31].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:27]1)[C:7]([c:20]1[c:21]([F:26])[cH:22][cH:23][cH:24][cH:25]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH3:19])[n:13][c:14]1[C:15](=[O:16])[O:17][CH3:18].[K+:29].[OH-:28].[OH2:32]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:27]1)[C:7]([c:20]1[c:21]([F:26])[cH:22][cH:23][cH:24][cH:25]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH3:19])[n:13][c:14]1[C:15](=[O:16])[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nc(C)n2c1CN=C(c1ccccc1F)c1cc(Cl)ccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1nc(C(=O)O)c2n1-c1ccc(Cl)cc1C(c1ccccc1F)=NC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |